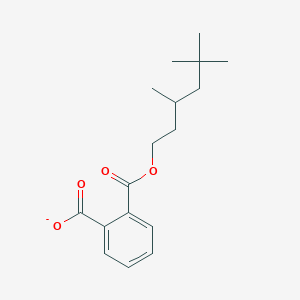

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction of specific esters with other chemical agents, resulting in complex structures with precise molecular arrangements. For instance, the synthesis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester showcases the intricate process of forming esters with significant structural specificity (Zhao et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as crystal structures of benzene dicarboxylic acid derivatives, reveals their complex arrangements and the significance of their spatial configuration. For example, the crystal structure of 1,3-bi(4-pyridyl)propane — 5-methyl-benzene- 1,3-dicarboxylic acid (1:1) demonstrates how molecular geometry influences the formation of supramolecular assemblies (Lufang Ma et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and its derivatives are pivotal for understanding their reactivity and potential for forming new compounds. Studies on the acid-catalyzed esterification and hydrolysis mechanisms provide insights into the reactivity of carboxylic acid esters and their transformation under specific conditions (Hong-chang Shi et al., 2015).

Physical Properties Analysis

The physical properties of 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and related compounds, such as their solubility, melting points, and crystalline structure, are essential for their practical application in various fields. Research into the liquid crystalline networks from 1,4‐benzenedicarboxylic acid bis(4‐cyanatomethylphenyl) ester sheds light on the material's phase behavior and mechanical properties, critical for designing advanced materials (A. Shiota et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for utilizing 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester in synthesis and material science. Exploring the reactions of 2-(Trimethylsiloxy)furans with Orthocarboxylic Esters highlights the compound's versatility and potential for creating novel materials (Morio Asaoka et al., 1979).

Applications De Recherche Scientifique

Environmental Analysis and Toxicology

- Phthalate esters, including 1,2-benzenedicarboxylic acid esters, are widely recognized as environmental pollutants due to their extensive use as plasticizers in polymers. The ubiquity of these compounds in the environment, their potential as endocrine disruptors, and their carcinogenic effects have led to the development of various analytical techniques, such as gas chromatography and high-performance liquid chromatography, to monitor and analyze their presence in environmental samples. These methods often require sample pretreatment due to the complexity of environmental matrices and the low concentration levels of phthalates in these samples (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Thermodynamic Studies

- The combustion energies of various benzenedicarboxylic acid esters, including those similar to 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, have been determined using bomb calorimetry. These studies contribute to the understanding of the thermodynamic properties of these compounds, including their enthalpies of formation, and provide insight into their stability and reactivity under different conditions (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).

Supramolecular Chemistry

- Research has explored the effect of substituent groups on the construction of supramolecular frameworks using benzenedicarboxylic acid derivatives. Understanding these effects can advance the design of novel materials with tailored properties for various applications, including catalysis, separation, and sensing (Liu et al., 2010).

Gas-Phase Reactions in Mass Spectrometry

- The reactions of oxygen anions with alkyl and aryl esters of benzenedicarboxylic acids have been studied under negative-ion chemical ionization conditions. These studies are crucial for understanding the ionization processes of these compounds and improving the analytical methodologies for their detection and quantification in various matrices (Stemmler, Diener, & Swift, 1994).

Food Safety and Contamination Monitoring

- Phthalate esters, including compounds structurally related to 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, have been identified in various food products due to their use in plasticizers and their migration from packaging materials. Understanding the sources, occurrence, and analytical methods for phthalates in foods is crucial for assessing human exposure and potential health risks (Cao, 2010).

Material Science and Conductivity Enhancement

- Research has been conducted on the use of various 1,2-benzenedicarboxylic acid esters as plasticizing dopants to enhance the mechanical properties and conductivity of materials like polyaniline. Such studies contribute to the development of materials with improved performance characteristics for various industrial applications (Dufour et al., 2001).

Propriétés

IUPAC Name |

2-(3,5,5-trimethylhexoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYLVAMNLWRKY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)[O-])CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)